molecular formula (C2H3OR)nwhere R = H or COCH3<br>(CH2CHOH-)n<br>CH2CHOH<br>C2H4O B147449 Polyvinyl alcohol CAS No. 9002-89-5

Polyvinyl alcohol

Cat. No. B147449
CAS RN: 9002-89-5
M. Wt: 44.05 g/mol
InChI Key: IMROMDMJAWUWLK-UHFFFAOYSA-N
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Description

Polyvinyl alcohol (PVA) is a synthetic polymer that has been in use for approximately 90 years and is known for its versatility in various applications. It is a water-soluble, highly polar resin that is derived from polyvinyl acetate through partial or complete hydroxylation. The polymer is notable for its low protein adsorption characteristics, biocompatibility, high water solubility, and chemical resistance, making it suitable for medical devices such as soft contact lenses, eye drops, embolization particles, tissue adhesion barriers, and artificial cartilage and meniscus .

Synthesis Analysis

PVA is synthesized through a process of polymerization. High molecular weight PVA, for instance, can be synthesized by two-step polymerizations. This process allows for the creation of PVA with numerous hydroxyl groups, which are essential for its application in various fields, such as acting as an anodic binder in lithium-ion batteries due to the formation of strong hydrogen bonds .

Molecular Structure Analysis

The molecular structure of PVA has been a subject of study, with X-ray diffraction analysis revealing details about its configuration. The molecular repeat distance of PVA indicates a simple plane zigzag configuration, with hydroxyl groups that may be randomly placed in left-and right-hand positions. This suggests that the high crystallinity of PVA does not necessarily imply regularity of molecular structure .

Chemical Reactions Analysis

PVA contains carbonyl groups within its polymer chain, which are present to some extent as ketols. These groups are randomly distributed along the chain and are independent of chain length. The presence of these groups allows PVA to undergo chemical reactions with acid or alkali, which can be monitored through spectrophotometric and chemical techniques .

Physical and Chemical Properties Analysis

PVA's physical properties make it a valuable material in the building industry, where it can be used as a modifier, aggregate surface pre-treatment agent, and fiber reinforcement in cement-based composite materials. Its effects on the engineering properties of these materials, as well as on the microstructure behavior such as the fracture surface and interfacial transition zone (ITZ), have been extensively reviewed .

The degradation of PVA can be achieved through processes such as UV/chlorine oxidation, which involves the generation of active free radicals. The efficiency of this degradation is influenced by factors such as chlorine dosage and the pH of the medium, with acidic conditions favoring higher degradation efficiency .

In histology, PVA serves as an embedding medium for lipid and enzyme histochemistry, preserving tissue and cell structure effectively . Additionally, PVA has been modified chemically and physically to enhance its applications in the biomedical and pharmaceutical fields, with hydrogels and cryogels being notable examples .

Scientific Research Applications

Viscosity Improvement and Industrial Applications

PVA is mixed with other polymers like polyethylene glycol and polyvinylpyrrolidone to enhance viscosity. This process is significant in industrial and medical applications (Elgheryani, 2022).

Supercritical Water Oxidation

In the context of environmental sciences, PVA is studied for its degradation under supercritical water oxidation conditions. This process is crucial for managing industrial waste, particularly in the treatment of desizing wastewater (Zhang et al., 2013).

Cement-Based Composite Materials

PVA is used in the building industry, particularly in cement-based composite materials. Its role as a modifier, aggregate surface pre-treatment agent, and fiber reinforcement is significant in enhancing the properties of these materials (Thong, Teo, & Ng, 2016).

Optical Properties Enhancement

PVA is utilized in the synthesis of nanocomposites with core-shell nanoparticles, impacting the optical properties for applications in high-resolution optical imaging and photovoltaics (Kumar et al., 2019).

Medical Applications

In medical sciences, PVA is commonly used in medical devices due to its biocompatibility, water solubility, and chemical resistance. Applications include contact lenses, embolization particles, and artificial cartilage (Baker, Walsh, Schwartz, & Boyan, 2012).

Drug Delivery Systems

PVA-based nanocomposite materials show potential in drug delivery systems, particularly in cancer treatment. Its properties make it suitable for developing hydrogels, microparticles, and nanoparticles for targeted therapy (Rivera-Hernández et al., 2021).

Soil Stability and Agricultural Applications

PVA affects soil-water losses and sediment size, which is crucial in managing agricultural lands and controlling soil erosion (Yakupoğlu et al., 2015).

3D Printing and Pathogen Detection

PVA's mechanical properties are studied for 3D printing applications, particularly in creating matrices for bacterial detection, showcasing its versatility in biotechnological applications (Al-Taie et al., 2020).

Opto-Electronics

PVA doped with different metal species is investigated for its optical and electronic properties. This research is oriented towards applications in real-time holography, optical sensors, and nanophotonics (Bulinski, 2021).

Environmental Packaging Applications

PVA is also significant in the field of packaging, particularly in creating films with barrier properties against oxygen, useful in food packaging (Kim et al., 2018).

Future Directions

While PVA shows promise for sustainable packaging, challenges include production costs and ensuring consistent quality in different environments . Ongoing research aims to optimize production, enhance material properties, and improve economic viability .

properties

IUPAC Name

ethenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMROMDMJAWUWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2CHOH, C2H4O
Record name ethenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethenol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9002-89-5, 25067-41-8, 27101-67-3
Record name Poly(vinyl alcohol)
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URL https://commonchemistry.cas.org/detail?cas_rn=9002-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenol, homopolymer, isotactic
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethenol, homopolymer, syndiotactic
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8051467
Record name Vinyl alcohol
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Molecular Weight

44.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl alcohol

CAS RN

557-75-5, 9002-89-5
Record name Vinyl alcohol
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Record name Hydroxyethylene
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Record name POLYVINYL ALCOHOL
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Record name Vinyl alcohol
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Record name Vinyl alcohol
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Record name ethenol
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Synthesis routes and methods I

Procedure details

This Example shows the preparation of high TFE content copolymer. The conditions of Example III were repeated except that a total of 470 mg of APS was added, the TFE addition rate was 0.01 lb/min (4.5 g/min), the vinyl acetate addition rate was 2 ml/min., and the final agitation rate was 80 rpm. 2580 g of a 25.0 wt % solids colloidal dispersion was obtained. To 100 g of the isolated, dried polymer was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide. After several weeks at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products and there was obtained a hazy, viscous solution of 19 wt % solids of approximate composition 82 wt % TFE, 16 wt % vinyl alcohol, and 2 wt % vinyl acetate. Upon evaporation of the solvent at 50° C. in a vacuum oven for one day, a clear, somewhat rubbery melt fabricable polymer was obtained.
Quantity
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Synthesis routes and methods II

Procedure details

To 100 g of the same copolymer was added 1500 ml of ethyl acetate, 40 ml of concentrated ammonium hydroxide and 40 ml of water. After two days with stirring, the polymer dissolved to give a gel. During the next three weeks at room temperature, a progressive decrease in viscosity of the solution was noted. At this time the solution was heated to remove ammonia, giving a partially saponified polymer of composition 32.4 wt % vinyl acetate, 16.4 wt % vinyl alcohol, 38 wt % TFE, and 13.2 wt % HFP in a 27.4 wt % solids solution in ethyl acetate.
[Compound]
Name
same copolymer
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
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reactant
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40 mL
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reactant
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40 mL
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Synthesis routes and methods III

Procedure details

To 100 g of a copolymer made by the process of the present invention and having the composition 55.8 wt % vinyl acetate, 32.8 wt % TFE and 11.4 wt % HFP, was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide to form a copolymer suspension in the methanol. After three days at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products to give a 25.1 wt % solution of polymer of composition 2.7 wt % vinyl acetate, 37.4 wt % vinyl alcohol, 44.5 wt % TFE, and 15.4 wt % HFP.
[Compound]
Name
copolymer
Quantity
100 g
Type
reactant
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0 (± 1) mol
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40 mL
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500 mL
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Synthesis routes and methods IV

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.
Quantity
2.5 g
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reactant
Reaction Step One
Quantity
188 mL
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reactant
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0 (± 1) mol
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[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

1000 parts by weight of a 10% by weight solution of polyvinyl alcohol having a degree of polymerization Pn of about 1300 and a vinyl acetate unit content of 1.8% by weight are heated to 90° C. and, after the addition of 9.3 parts by weight of 10% by weight sodium hydroxide solution, stirred for 30 minutes at 90° C. The solution is then cooled to 16° C., the cooling time between 40° C. and 16° C. being 20 minutes, and treated with 65 parts by weight of concentrated hydrochloric acid. 57.6 parts by weight of n-butyraldehyde are added continuously to this mixture in the course of 20 minutes, with stirring. One hour after completion of the aldehyde addition, the batch is heated with stirring to 50° C. within one hour and kept for three hours at this temperature. After working up as described in Example 1, a pulverulent polyvinylbutyral containing 21.6% by weight of vinyl alcohol units and 0.1% by weight of vinyl acetate units is obtained. The polymer is mixed with 29% by weight of triethylene glycol bis-heptanoate as the plasticizer and 0.015% by weight of potassium formate (10% by weight in water), relative to the mixture, and extruded to give a 0.76 mm thick film. Laminated glass is produced from the film, as described in Example 1.
[Compound]
Name
polyvinyl alcohol
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0 (± 1) mol
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[Compound]
Name
aldehyde
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reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polyvinyl alcohol

Citations

For This Compound
725,000
Citations
CW Bunn - Nature, 1948 - nature.com
… (from X-ray diffraction photographs) of polyvinyl alcohol—2·52 A. —… of crystallinity of polyvinyl alcohol implied regularity of … ; the high crystallinity of polyvinyl alcohol cannot, therefore, be …
Number of citations: 526 www.nature.com
R Nagarkar, J Patel - Acta Sci. Pharm. Sci, 2019 - researchgate.net
… Polyvinyl alcohol is classified into two classes namely: partially hydrolyzed and fully … of polyvinyl alcohol exhibits a pH in the range of 5.0 to 6.5. The repeating unit for Polyvinyl Alcohol is …
Number of citations: 96 www.researchgate.net
S Muppalaneni, H Omidian - J. Dev. Drugs, 2013 - researchgate.net
Polyvinyl alcohol (PVOH) is a synthetic hydrophilic linear polymer that generally exists as a copolymer of vinyl alcohol and vinyl acetate. Therefore, the structural properties of PVOH …
Number of citations: 186 www.researchgate.net
V Goodship, DK Jacobs - 2009 - alaso.lnx.warwick.ac.uk
… One material that has been considered for mass application has been polyvinyl alcohol (PVOH). To date, the use of this material has been confined to comparativey low technology …
Number of citations: 133 alaso.lnx.warwick.ac.uk
D Wong, J Parasrampuria - Analytical profiles of drug substances and …, 1996 - Elsevier
Publisher Summary Polyvinyl alcohol is a polyhydric alcohol containing secondary hydroxyl groups on alternate carbon atoms. This chapter discusses the sources and manufacturing of …
Number of citations: 21 www.sciencedirect.com
M Aslam, MA Kalyar, ZA Raza - Polymer Engineering & …, 2018 - Wiley Online Library
This review presents the nature, fundamental structure, and various morphologies of native poly(vinyl alcohol) (PVA) matrix. It highlights recent advances in pure PVA and its composites …
I Sakurada - 1985 - books.google.com
… were presented on polyvinyl alcohol and related chemistry, and polyvinyl alcohol fiber was … After the symposium, the papers were collected and published as Polyvinyl Alcohol (Editor, I. …
Number of citations: 455 books.google.com
MI Baker, SP Walsh, Z Schwartz… - Journal of Biomedical …, 2012 - Wiley Online Library
Polyvinyl alcohol (PVA) is a synthetic polymer derived from polyvinyl acetate through partial or full hydroxylation. PVA is commonly used in medical devices due to its low protein …
Number of citations: 124 onlinelibrary.wiley.com
CC DeMerlis, DR Schoneker - Food and chemical Toxicology, 2003 - Elsevier
Polyvinyl alcohols (PVA) (CAS no. 9002-89-5) are synthetic polymers used in a wide range of industrial, commercial, medical and food applications. The purpose of this review, this …
Number of citations: 006 www.sciencedirect.com
CP Derdeyn, CJ Moran, DWT Cross… - American journal …, 1995 - Am Soc Neuroradiology
… Polyvinyl alcohol (PVA) has been used as an embolic material … artery embolization with polyvinyl alcohol foam particles. … Superselective injection of polyvinyl alcohol microemboli for the …
Number of citations: 137 www.ajnr.org

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